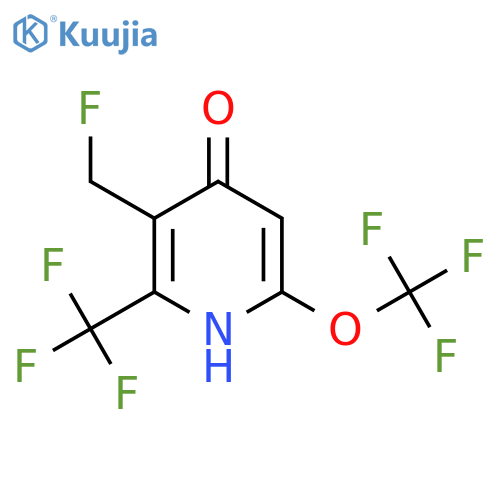Cas no 1804836-94-9 (3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
3-(フルオロメチル)-4-ヒドロキシ-6-(トリフルオロメトキシ)-2-(トリフルオロメチル)ピリジンは、フッ素置換基を複数有する高機能ピリジン誘導体です。分子中の3つのトリフルオロメチル基とヒドロキシル基の組み合わせにより、優れた化学的安定性と反応性を兼ね備えています。特に、電子求引性基の存在により、医農薬中間体としての応用が期待されます。フッ素原子の導入により脂溶性が向上し、生体膜透過性に優れる点が特徴です。また、結晶性に優れ、精製工程が容易であるため、工業的生産に適しています。

1804836-94-9 structure
商品名:3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
CAS番号:1804836-94-9
MF:C8H4F7NO2
メガワット:279.111686706543
CID:4814355
3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H4F7NO2/c9-2-3-4(17)1-5(18-8(13,14)15)16-6(3)7(10,11)12/h1H,2H2,(H,16,17)
- InChIKey: JSVBGYFQOOFNPY-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(CF)C(C=C(N1)OC(F)(F)F)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 418
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 38.3
3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029091972-1g |
3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |
1804836-94-9 | 97% | 1g |
$1,519.80 | 2022-04-01 |
3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 関連文献
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
1804836-94-9 (3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine) 関連製品
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2039-76-1(3-Acetylphenanthrene)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
